N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide
Description
This compound features a 1H-pyrrole core substituted with:
- 1-(2-Methoxyethyl group: Enhances solubility via ether oxygen and increases steric bulk.
- 4,5-Dimethyl groups: Improve lipophilicity and metabolic stability.
- 2-(2,2-Dimethylpropanamide): A branched amide that may influence binding affinity and resistance to enzymatic hydrolysis.
Properties
CAS No. |
1010877-04-9 |
|---|---|
Molecular Formula |
C20H28N2O4S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H28N2O4S/c1-14-15(2)22(12-13-26-6)18(21-19(23)20(3,4)5)17(14)27(24,25)16-10-8-7-9-11-16/h7-11H,12-13H2,1-6H3,(H,21,23) |
InChI Key |
LEJFUXVXQYJSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)(C)C)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrole ring with the desired substitutions, followed by the introduction of the phenylsulfonyl group and the methoxyethyl group. The final step involves the formation of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have biological activity that could be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: It may have applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide would depend on its specific interactions with biological targets. This could involve binding to specific receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Influence: The pyrrole core in the target compound offers a balance between aromaticity and substitution flexibility. 1,8-Naphthyridine () introduces a larger aromatic system, favoring interactions with hydrophobic enzyme pockets .
Substituent Effects :
- Sulfonyl Groups : The target’s phenylsulfonyl group differs from benzenesulfonamides () in electronic effects. Phenylsulfonyl’s stronger electron-withdrawing nature may reduce pyrrole ring reactivity compared to sulfonamides .
- Methoxyethyl vs. Alkyl Chains : The 2-methoxyethyl group in the target and goxalapladib () improves aqueous solubility compared to the butyl chain in ’s pyrrole derivative .
- Halogenation : Fluorine or chlorine atoms () enhance metabolic stability and bioavailability, which the target compound lacks .
Amide Variations :
- The target’s 2,2-dimethylpropanamide offers steric hindrance against enzymatic degradation, whereas simpler amides (e.g., 2-methylpropanamide in ) may be more susceptible .
Table 2: Hypothetical Pharmacokinetic Comparison*
*Based on structural inferences due to lack of direct experimental data.
Biological Activity
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H24N2O4S
- Molecular Weight : 364.5 g/mol
- CAS Number : 1010879-80-7
The structural complexity of this compound is attributed to its pyrrole ring, which is substituted with a methoxyethyl group and a phenylsulfonyl moiety. These features contribute to its diverse biological activities.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit potential anticancer activity. The presence of the phenylsulfonyl group is crucial for its interaction with cellular targets involved in cancer proliferation.
2. Cell Growth Inhibition
Studies have shown that this compound can suppress cell growth while enhancing glucose uptake and ATP production in cell cultures. This dual action suggests it may be beneficial in enhancing the yield of monoclonal antibodies (mAbs) during bioproduction processes by maintaining cell viability while optimizing productivity .
3. Modulation of Glycan Profiles
The compound has been linked to alterations in N-glycan profiles, which are critical for the efficacy of therapeutic proteins. By modulating glycosylation patterns, it may improve the therapeutic properties of mAbs .
Table 1: Summary of Biological Activities
Case Study: Monoclonal Antibody Production
In a controlled study involving CHO cells, the addition of this compound resulted in a significant increase in mAb yield (up to 1.5-fold) compared to control conditions. The cell-specific productivity also improved markedly under these conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
